molecular formula C11H11NO2 B12815247 1,2,3,7B-tetrahydro-1aH-cyclopropa[c]isoquinoline-1a-carboxylic acid

1,2,3,7B-tetrahydro-1aH-cyclopropa[c]isoquinoline-1a-carboxylic acid

Cat. No.: B12815247
M. Wt: 189.21 g/mol
InChI Key: ZMBCPKWGAHHDLH-UHFFFAOYSA-N
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Description

1,2,3,7B-Tetrahydro-1aH-cyclopropa[c]isoquinoline-1a-carboxylic acid is a structurally unique compound featuring a fused cyclopropane ring within a tetrahydroisoquinoline scaffold, with a carboxylic acid group at the 1a-position. Such bicyclic systems are of interest in medicinal chemistry due to their ability to mimic transition states or stabilize receptor interactions .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylic acid

InChI

InChI=1S/C11H11NO2/c13-10(14)11-5-9(11)8-4-2-1-3-7(8)6-12-11/h1-4,9,12H,5-6H2,(H,13,14)

InChI Key

ZMBCPKWGAHHDLH-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(NCC3=CC=CC=C23)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Phosphonium Salts with N-Alkoxycarbonyloxamates

One efficient route involves the cyclocondensation of a mono(triphenyl)phosphonium salt derived from 1,2-bis(bromomethyl)benzene with N-alkoxycarbonyloxamates in 1,2-dimethoxyethane using potassium carbonate as a base. This step forms the tetrahydroisoquinoline intermediate with suitable O- and N-protection groups. Subsequent cyclopropanation with dimethylsulfoxonium methylide in dimethyl sulfoxide furnishes the cyclopropane-fused bicyclic amino acid derivatives.

  • This method allows access to a variety of O- and N-protected derivatives, facilitating further synthetic modifications.
  • Detailed NMR analyses (2D DQF-COSY and 2D NOESY) confirm the stereochemistry and rotational isomerism of the bicyclic products.

Ylide-Mediated Cyclopropanation of Dehydroamino Acid Derivatives

Stereoselective synthesis of cyclopropane-containing amino acid derivatives can be achieved via ylide cyclopropanation of dehydroamino acid precursors. This approach uses sulfur ylides to introduce the cyclopropane ring with high stereocontrol, yielding 1-aminocyclopropanecarboxylic acid derivatives structurally related to the target compound.

Pd-Catalyzed One-Pot Cyclization and Cyclopropanation

A one-pot reaction catalyzed by silver triflate (AgOTf) or palladium complexes can be employed, involving the reaction of 2-alkynylbenzaldehyde, amine, and sodium borohydride to form cyclopropa[c]quinoline derivatives. This method provides a streamlined synthesis of the bicyclic core with cyclopropane fusion.

Detailed Synthetic Procedure Example

A representative synthetic sequence for preparing the target compound includes:

Step Reagents/Conditions Description Yield/Notes
1. Formation of amide intermediate Carboxylic acid + oxalyl chloride + ortho-bromoaniline + triethylamine + DMAP in DCM at 0 °C to room temp Conversion of carboxylic acid to amide via acid chloride intermediate High yield; purification by silica gel chromatography
2. Alkylation Amide + NaH in dry THF at 0 °C, then alkyl iodide added, stirred overnight at room temp Alkylation of amide nitrogen to introduce substituents Efficient; KI added if alkyl bromide/chloride used
3. Cyclopropanation Pd(dba)2 catalyst, ligand, PivOH, Cs2CO3 in mesitylene, heated at 130 °C for 12 h Intramolecular cyclopropanation forming bicyclic cyclopropa[c]quinoline core Isolated yield ~95%

Protection and Functional Group Manipulation

  • Various O- and N-protection protocols are applied to stabilize intermediates and facilitate peptide synthesis applications.
  • Common protecting groups include Boc (tert-butoxycarbonyl) for amines and alkoxycarbonyl groups for hydroxyls.
  • Deprotection is typically achieved under acidic or basic conditions depending on the protecting group used.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Cyclocondensation + Dimethylsulfoxonium methylide cyclopropanation Stepwise, allows diverse protection High stereoselectivity, versatile derivatives Multi-step, requires careful control of conditions
Ylide cyclopropanation of dehydroamino acids Stereoselective, direct cyclopropane introduction Efficient stereocontrol Requires preparation of dehydroamino acid precursors
Pd/Ag-catalyzed one-pot cyclization Streamlined, one-pot synthesis High yield, operational simplicity Requires expensive catalysts, high temperature

Research Findings and Characterization

  • NMR spectroscopy (1H, 13C, 2D COSY, NOESY) confirms the bicyclic structure and stereochemistry.
  • Mass spectrometry (ES-MS) validates molecular weight and purity.
  • Melting points and chromatographic retention times provide additional purity and identity confirmation.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,7B-Tetrahydro-1aH-cyclopropa[c]isoquinoline-1a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carbox

Biological Activity

1,2,3,7B-tetrahydro-1aH-cyclopropa[c]isoquinoline-1a-carboxylic acid (THIQ-CA) is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of THIQ-CA, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H11NO2
  • Molecular Weight : 189.21 g/mol
  • InChIKey : ZMBCPKWGAHHDLH-UHFFFAOYSA-N
  • SMILES : N1Cc2ccccc2C2C1(C(=O)O)C2

Biological Activity Overview

THIQ-CA exhibits a range of biological activities that are primarily attributed to its structural characteristics. The isoquinoline scaffold has been associated with various pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.

Anti-Cancer Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds can inhibit Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. A study demonstrated that specific THIQ derivatives could induce apoptosis in Jurkat cells through caspase activation and showed binding affinities to Bcl-2 and Mcl-1 proteins .

CompoundBinding Affinity (Ki)Effect on Apoptosis
THIQ Derivative 11t5.2 µMInduces apoptosis and caspase-3 activation

Neuroprotective Effects

Isoquinoline alkaloids have been studied for their neuroprotective properties. THIQ compounds have shown potential in mitigating neurodegenerative disorders by modulating neurotransmitter systems and exerting antioxidant effects. The structural modifications in THIQ derivatives can enhance their neuroprotective efficacy .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific functional groups on the isoquinoline structure that influence biological activity. For instance, the presence of carboxylic acid moieties enhances the solubility and bioavailability of these compounds, which is critical for their therapeutic effectiveness .

Case Studies

  • Cancer Cell Studies : A series of THIQ analogs were tested for their anti-proliferative effects against various cancer cell lines. Compounds demonstrated significant inhibition of cell growth and induced apoptosis through mitochondrial pathways .
  • Neuroprotection in Animal Models : In vivo studies using rodent models showed that THIQ derivatives could reduce oxidative stress markers and improve cognitive function in models of Alzheimer's disease .

Scientific Research Applications

Research indicates that isoquinoline derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that 1,2,3,7B-tetrahydro-1aH-cyclopropa[c]isoquinoline-1a-carboxylic acid may possess anticancer properties. For instance, related compounds have shown significant antiproliferative effects against various cancer cell lines such as HCT-116 and MCF-7 .
  • Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective properties. Investigations into the neuroprotective potential of this compound could reveal its efficacy in treating neurodegenerative diseases.
  • Antimicrobial Properties : The presence of the carboxylic acid group may enhance its interaction with microbial targets, suggesting potential applications in antimicrobial therapies.

Comparative Analysis with Related Compounds

To better understand the unique attributes of 1,2,3,7B-tetrahydro-1aH-cyclopropa[c]isoquinoline-1a-carboxylic acid, it is useful to compare it with structurally similar compounds:

Compound Name Structure Type Key Features
1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acidIsoquinoline derivativeExhibits antimicrobial properties
1,2-DihydroisoquinolineIsoquinoline derivativeKnown for neuroprotective effects
1-AminoisoquinolineIsoquinoline derivativePotential anticancer activity
1-MethylisoquinolineIsoquinoline derivativeStudied for psychoactive properties

The distinct cyclopropane incorporation within the isoquinoline framework along with the carboxylic acid functionality may enhance its biological activity compared to other isoquinolines .

Case Studies and Research Findings

Several studies have explored the pharmacological profile of isoquinoline derivatives:

  • Anticancer Studies : A series of derivatives based on isoquinolines were synthesized and tested for anticancer activity. Compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells . This suggests that modifications to the isoquinoline structure can lead to significant variations in biological efficacy.
  • Neuroprotective Research : Investigations into related compounds have highlighted their potential in neuroprotection. Future studies focusing on 1,2,3,7B-tetrahydro-1aH-cyclopropa[c]isoquinoline-1a-carboxylic acid could provide insights into its role in preventing neuronal damage.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s closest structural analogs include fluorinated tetrahydroisoquinoline derivatives and non-cyclopropane-containing tetrahydroisoquinoline carboxylic acids (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name CAS No. Key Substituents Structural Similarity Score
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid 41034-52-0 None (parent structure) 0.85
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid 151004-93-2 R-configuration at C1 0.85
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid 1260641-86-8 Fluorine at C6 0.98
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid 1260641-74-4 Fluorine at C7 0.98

Key Observations :

Cyclopropane vs. Fluorine Substitution : The target compound’s cyclopropane introduces steric strain and rigidity absent in fluorinated analogs. Fluorine, however, enhances electronic effects (e.g., increased electronegativity) and metabolic stability, which may improve pharmacokinetics .

Stereochemical Impact : The (R)-configured analog (CAS 151004-93-2) highlights the importance of stereochemistry in biological activity, though direct comparisons are unavailable in the evidence .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties of 1-(Boc-Amino)cyclopropanecarboxylic Acid (CAS 88950-64-5) vs. Target Compound

Property 1-(Boc-Amino)cyclopropanecarboxylic Acid Target Compound (Inferred)
Molecular Weight 201.22 g/mol ~220–240 g/mol*
LogP (iLOGP) 1.03 ~1.5–2.0*
H-Bond Donors 2 2–3*
H-Bond Acceptors 4 4–5*
Solubility (Log S) -2.34 (ESOL) Moderate (~-3.0)*
Synthetic Accessibility High (via Boc-protected intermediates) Moderate (cyclopropane synthesis challenges)

*Inferred based on cyclopropane’s hydrophobicity and structural complexity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2,3,7B-tetrahydro-1aH-cyclopropa[c]isoquinoline-1a-carboxylic acid, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis often involves cyclopropane ring formation via reactions between cyclopropyl precursors and isoquinoline derivatives. For example, zinc chloride-catalyzed reactions of 1,2-diphenylcyclopropyl with N-benzylideneaniline have been used to form cyclopropane-fused isoquinolines . Key parameters include catalyst choice (e.g., ZnCl₂ for Lewis acid activation), temperature (optimized between 80–120°C), and reaction time (12–24 hours). Solvent polarity and steric effects of substituents also critically impact yield .

Q. How is the cyclopropane ring in this compound characterized spectroscopically, and what analytical challenges arise?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for confirming the cyclopropane ring’s stereochemistry and electronic environment. Challenges include distinguishing cyclopropane proton splitting patterns from other fused rings. Quantum-chemical calculations (e.g., DFT) can validate structural assignments by comparing experimental and computed chemical shifts . X-ray crystallography provides definitive confirmation but requires high-purity crystals, which may be difficult to obtain due to conformational flexibility .

Q. What computational tools are recommended for predicting the compound’s reactivity and stability?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) are widely used to model cyclopropane ring strain and electronic effects. Molecular dynamics (MD) simulations can predict solvation effects and thermal stability. Software like Gaussian or ORCA is recommended, with validation against experimental spectroscopic data .

Advanced Research Questions

Q. How does alkyl chain length in tetrahydroisoquinoline derivatives influence biological activity, and what methodological frameworks address this structure-activity relationship (SAR)?

  • Methodological Answer : Systematic SAR studies require synthesizing derivatives with varying alkyl chains (C6–C17) and testing cytotoxicity, antibacterial, and antifungal activity. For example, 1-alkyl-tetrahydroisoquinolines with C6–C12 chains show enhanced membrane penetration in Gram-positive bacteria, while longer chains (C14–C17) reduce solubility. High-throughput screening combined with molecular docking (e.g., AutoDock Vina) identifies binding affinity trends to targets like bacterial topoisomerases .

Q. What strategies are effective in resolving diastereoselectivity challenges during synthesis?

  • Methodological Answer : Diastereoselectivity can be controlled using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(II)-catalyzed cyclopropanations). For example, (–)-6,7-dimethoxy derivatives were synthesized via enantioselective Pictet-Spengler reactions, achieving >90% ee with (S)-BINOL-derived catalysts. Chiral HPLC (e.g., Daicel columns) or NMR chiral shift reagents validate enantiopurity .

Q. How can contradictory data on biological activity in structurally similar derivatives be systematically analyzed?

  • Methodological Answer : Apply Cochrane systematic review principles:

  • Step 1 : Aggregate data from peer-reviewed studies (e.g., cytotoxicity IC₅₀ values) while excluding low-quality sources.
  • Step 2 : Use meta-analysis tools (e.g., RevMan) to calculate weighted effect sizes and identify outliers.
  • Step 3 : Investigate confounding variables (e.g., assay conditions, cell line variability) through controlled replication studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for cyclopropane-fused isoquinolines?

  • Methodological Answer :

  • Factor 1 : Trace moisture in reactions using hygroscopic catalysts (e.g., ZnCl₂) can hydrolyze intermediates, reducing yields. Use rigorously anhydrous conditions and molecular sieves.
  • Factor 2 : Substituent electronic effects (e.g., electron-withdrawing groups on the isoquinoline ring) may alter reaction kinetics. Conduct kinetic studies (e.g., in-situ IR monitoring) to optimize stoichiometry .

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